molecular formula C24H31N3O B2617262 N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 212054-71-2

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2617262
M. Wt: 377.532
InChI Key: ZBLBVESPANLDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a selective sigma-1 receptor agonist, which means it can activate the sigma-1 receptor in the body. This receptor is involved in various physiological and biochemical processes, making CPP a potential candidate for various medical applications.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

A synthesized compound exhibited notable DPPH radical scavenging activity , along with analgesic and anti-inflammatory activities, suggesting potential applications in exploring new therapeutic agents for managing pain and inflammation (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

Research on thiazole derivatives highlighted their significant antifungal activity, particularly against Candida parapsilosis, although they exhibited weak anticholinesterase activity. This points to potential applications in developing new antifungal therapies (Yurttaş et al., 2015).

Antitumor Activity

A study on benzothiazole derivatives revealed considerable anticancer activity against specific cancer cell lines, indicating the compound's potential in cancer research and therapy (Yurttaş et al., 2015).

Structural Analysis and Fluorescence Emission

Isoquinoline derivatives were studied for their structural aspects, with findings on how certain forms facilitate gel formation and affect fluorescence emission, offering insights into material science and molecular design (Karmakar et al., 2007).

Drug Metabolism Pathway

Investigation into acetaminophen's metabolism revealed a novel pathway involving fatty acid conjugation, suggesting mechanisms for drug action and potential therapeutic effects (Högestätt et al., 2005).

Chemoselective Acetylation

Research on N-(2-Hydroxyphenyl)acetamide synthesis demonstrated chemoselective acetylation processes, relevant to pharmaceutical synthesis and the development of antimalarial drugs (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)25-22-13-11-21(12-14-22)20-7-3-1-4-8-20/h2,5-6,9-14,20H,1,3-4,7-8,15-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBVESPANLDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

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